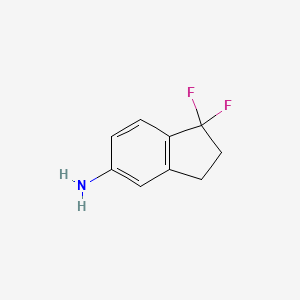

1,1-Difluoro-2,3-dihydro-1H-inden-5-amine

CAS No.:

Cat. No.: VC15742293

Molecular Formula: C9H9F2N

Molecular Weight: 169.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F2N |

|---|---|

| Molecular Weight | 169.17 g/mol |

| IUPAC Name | 1,1-difluoro-2,3-dihydroinden-5-amine |

| Standard InChI | InChI=1S/C9H9F2N/c10-9(11)4-3-6-5-7(12)1-2-8(6)9/h1-2,5H,3-4,12H2 |

| Standard InChI Key | ROUOKQCEZGQIIF-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C2=C1C=C(C=C2)N)(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a bicyclic system where a five-membered dihydroindene ring is fused to a benzene-like aromatic ring. Fluorine atoms occupy the 1-position of the saturated ring, while the amine group is located at the 5-position of the aromatic moiety . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,1-difluoro-2,3-dihydroinden-5-amine | |

| Canonical SMILES | C1CC(C2=C1C=C(C=C2)N)(F)F | |

| InChI Key | ROUOKQCEZGQIIF-UHFFFAOYSA-N | |

| XLogP3 | 2.1 |

The fluorine atoms induce electronegativity effects that influence electron distribution, potentially enhancing metabolic stability and binding affinity in biological systems .

Stereochemical Considerations

While most commercial sources provide the racemic mixture, enantiomerically pure forms such as (S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine (CAS 916214-29-4) have been synthesized for targeted pharmacological studies . Chirality at the 1-position may critically affect interactions with asymmetric binding pockets in enzymes .

Synthesis and Optimization

Reaction Optimization

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve fluorination efficiency by stabilizing transition states.

-

Catalysts: Palladium-based catalysts enhance amination selectivity, reducing byproducts.

-

Temperature: Reactions typically proceed at 80–120°C, balancing kinetics and thermal decomposition risks .

Analytical Characterization

Spectroscopic Methods

-

NMR: -NMR reveals coupling patterns between fluorine and adjacent protons (e.g., ) .

-

Mass Spectrometry: ESI-MS shows a dominant [M+H]⁺ peak at m/z 170.08, consistent with the molecular formula .

Industrial and Regulatory Status

Regulatory Compliance

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume